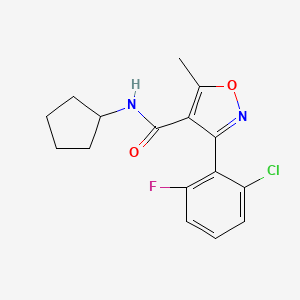
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate, also known as DCB-K, is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological applications. This compound is a derivative of the natural product coumarin, which has been used for centuries in traditional medicine. DCB-K is a promising candidate for the development of new drugs due to its unique chemical structure and potential therapeutic properties.
作用機序
The mechanism of action of 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to modulate the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis in cancer cells. 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has several advantages for use in scientific research. It is a stable and easily synthesized compound that can be produced in large quantities. It has also been shown to have low toxicity and few side effects in animal models. However, there are limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its potential use in the treatment of cancer, either alone or in combination with other drugs. Further studies are also needed to fully understand its mechanism of action and potential side effects.
合成法
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxycoumarin. The resulting product is then esterified with chloroacetic acid to yield 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. This synthesis method has been optimized to produce high yields of pure 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate for use in scientific research.
科学的研究の応用
2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been the subject of numerous scientific studies due to its potential pharmacological applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-12-6-5-11(14(19)8-12)9-22-16(20)13-7-10-3-1-2-4-15(10)23-17(13)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSCCSYHJUBEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
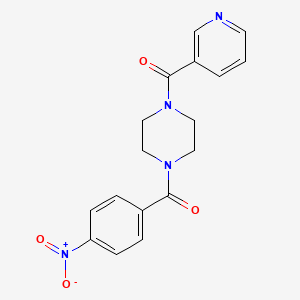
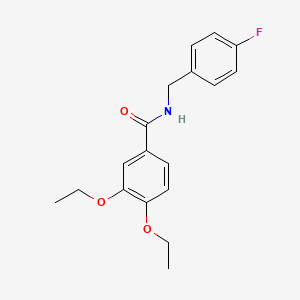
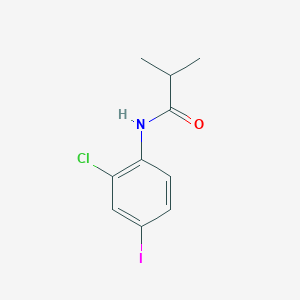
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)

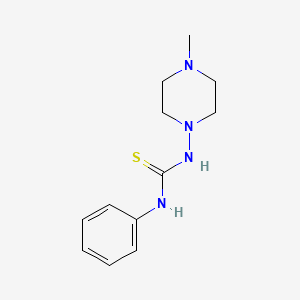
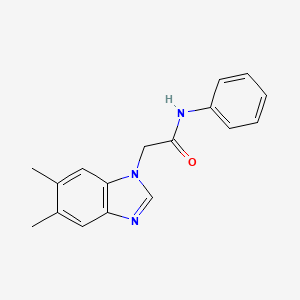
![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
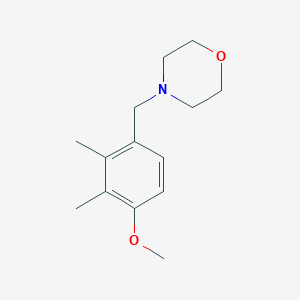
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
![ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B5844594.png)

